

# Methyl 4-formylbenzoate IUPAC name and synonyms

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Compound of Interest		
Compound Name:	Methyl 4-Formylbenzoate	
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An In-depth Technical Guide to Methyl 4-formylbenzoate

This guide provides a comprehensive overview of **methyl 4-formylbenzoate**, a significant intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis.

## **Chemical Identity**

IUPAC Name: methyl 4-formylbenzoate[1][2][3]

Synonyms: A variety of synonyms are used in literature and commercial listings for **methyl 4- formylbenzoate**. These include:

- 4-(Methoxycarbonyl)benzaldehyde[1][4]
- 4-Carbomethoxybenzaldehyde[1][3][5]
- 4-Formylbenzoic acid methyl ester[1][3]
- Benzoic acid, 4-formyl-, methyl ester[1][3][6]
- Methyl p-formylbenzoate[1][3][5]
- Methyl terephthalaldehydate[1][3]



- p-(Methoxycarbonyl)benzaldehyde[1][4]
- p-Carbomethoxybenzaldehyde[1][3]
- Terephthalaldehydic acid, methyl ester[1][4]

### **Physicochemical Properties**

**Methyl 4-formylbenzoate** is a white crystalline powder.[7] It is an important intermediate in the synthesis of various fine chemicals due to its reactive aldehyde group.[8] For instance, it is a key component in producing fluorescent whitening agents for polyester materials and in the synthesis of certain fluorescent monomers.[8] The compound is also utilized as an intermediate for active pharmaceutical ingredients.[9] While stable, it may be sensitive to prolonged exposure to air and is insoluble in water.[7][9]

Table 1: Quantitative Data for **Methyl 4-formylbenzoate** 

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub>	[2][3]
Molecular Weight	164.16 g/mol	[1][3]
CAS Number	1571-08-0	[1][2][3]
Melting Point	59-63 °C	[7]
Boiling Point	265 °C	[7]
Density	1.2 g/cm³ (at 20 °C)	[10]
Flash Point	128 °C	[10]
Vapor Pressure	0.0099 mmHg	[1]
Solubility in Water	Insoluble	[9]
Ignition Temperature	240 °C	[10]
Bulk Density	528 kg/m <sup>3</sup>	[11]



## Experimental Protocols Synthesis of Methyl 4-formylbenzoate via Esterification

A common method for the synthesis of **methyl 4-formylbenzoate** is through the esterification of p-formylbenzoic acid.[8]

#### Materials:

- p-Formylbenzoic acid
- Methanol
- Corrosion-resistant pressure reactor with stirring and temperature control
- · Nitrogen gas
- Distillation apparatus
- Sodium bicarbonate
- 80% methanol-water solution
- Vacuum filter

#### Procedure:

- Pressurized Esterification:
  - In a 2-liter corrosion-resistant pressure reactor equipped with a stirrer, add 300g of pformylbenzoic acid and 900g of methanol.[8]
  - After mixing, purge the reactor with nitrogen gas for 3 minutes.[8]
  - Seal the reactor and begin stirring. Heat the mixture to a temperature of 118-120°C,
     maintaining a pressure of 0.5-0.75 MPa for 5 hours.[8]
  - After the reaction is complete, cool the reactor to 30°C before discharging the contents.[8]



- If necessary, filter the solution to remove any impurities.[8]
- Recover the methanol using a distillation apparatus. The remaining liquid is the crude methyl 4-formylbenzoate.[8]

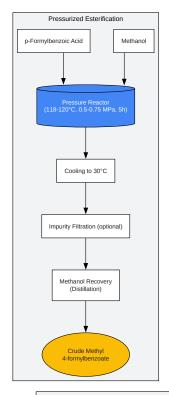
#### Purification:

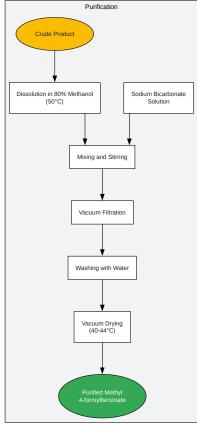
- In a 2-liter three-necked flask with a stirrer, dissolve 20g of sodium bicarbonate in 1200ml of water at room temperature.[8]
- In a separate vessel, dissolve 95g of the crude methyl 4-formylbenzoate in 120g of an 80% methanol-water solution, heating gently to 50°C.[8]
- Slowly add the prepared sodium bicarbonate solution to the dissolved crude product while it is still hot and with continuous stirring.[8]
- Continue stirring for an additional 10 minutes after the addition is complete.[8]
- Perform a vacuum filtration to collect the precipitate.[8]
- Wash the collected filter cake with water until it is neutral.[8]
- Dry the final product under vacuum at a temperature of 40-44°C to yield purified methyl 4formylbenzoate.[8]

## **Synthesis Workflow**

The following diagram illustrates the key steps in the synthesis and purification of **methyl 4- formylbenzoate**.







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Caption: Synthesis and purification workflow for methyl 4-formylbenzoate.



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